4-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Description
This compound is a derivative of butanoic acid with two key functional groups:
- Fmoc Protection: The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at position 2 serves as a temporary protecting group for the amino group, widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal via piperidine .
- TBS Protection: The tert-butyl(dimethyl)silyl (TBS) ether at position 4 protects the hydroxyl group. TBS is resistant to acidic and basic conditions but cleaved selectively with fluoride ions (e.g., TBAF) .
Applications: Primarily utilized in peptide synthesis as a building block, enabling orthogonal protection strategies. The TBS group enhances solubility in organic solvents, while Fmoc ensures compatibility with SPPS protocols.
Properties
Molecular Formula |
C25H33NO5Si |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C25H33NO5Si/c1-25(2,3)32(4,5)31-15-14-22(23(27)28)26-24(29)30-16-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-22H,14-16H2,1-5H3,(H,26,29)(H,27,28) |
InChI Key |
LNVNYIRAWWXDCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Fmoc-Protected Amino Acid
- Reagents:
- Fmoc chloride (Fmoc-Cl)
- Base: Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)
- Solvent: Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
The amino acid precursor, typically threonine or a derivative thereof, is dissolved in an organic solvent like DCM. Fmoc-Cl is added dropwise under cooling (0–5°C) to control the exothermic reaction. The base neutralizes the HCl generated, facilitating the formation of the Fmoc-protected amino acid. The reaction mixture is stirred for several hours at low temperature, then washed, dried, and concentrated to yield the Fmoc-protected amino acid.
- Maintaining anhydrous conditions prevents premature hydrolysis of Fmoc-Cl.
- The reaction is monitored via TLC or HPLC to confirm completion.
- Purification is achieved through recrystallization or chromatography.
Silylation of the Hydroxyl Group with TBDMS Chloride
- Reagents:
- TBDMS chloride (TBDMS-Cl)
- Imidazole or 4-Dimethylaminopyridine (DMAP) as catalyst
- Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
The Fmoc-protected amino acid is dissolved in dry THF. Imidazole (or DMAP) is added to catalyze the silylation. TBDMS-Cl is then added dropwise at 0°C to prevent side reactions. The mixture is stirred at room temperature for 16–24 hours, allowing the silyl group to attach selectively to the hydroxyl group.
Imidazole acts as a nucleophile, attacking the silicon center in TBDMS-Cl, forming a reactive intermediate that facilitates the transfer of the TBDMS group to the hydroxyl oxygen.
Post-reaction, the mixture is diluted with water, extracted with DCM, washed with brine, dried over magnesium sulfate, and concentrated. Final purification is often performed via flash chromatography.
Data Table Summarizing Preparation Parameters
| Step | Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Fmoc Protection | Fmoc-Cl, Na₂CO₃ | DCM/DMF | 0–5°C | 4–6 hours | ~85–95% | Controlled addition, anhydrous conditions |
| Silylation | TBDMS-Cl, Imidazole | THF | 0°C to RT | 16–24 hours | ~90–98% | Excess TBDMS-Cl ensures complete silylation |
Industrial-Scale Synthesis Considerations
In large-scale production, the process employs automated peptide synthesizers and continuous flow reactors to enhance efficiency and reproducibility. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used extensively for purification and quality control. The reaction parameters are optimized to minimize by-products and maximize throughput, with strict environmental and safety protocols for handling reagents like TBDMS-Cl and Fmoc-Cl.
Reaction Mechanisms and Functional Group Transformations
| Reaction Type | Key Reagents | Mechanism | Major Products |
|---|---|---|---|
| Nucleophilic acyl substitution | Fmoc-Cl, Base | The amino group attacks the electrophilic carbon in Fmoc-Cl, releasing chloride | Fmoc-protected amino acid |
| Silyl ether formation | TBDMS-Cl, Imidazole | Nucleophilic attack of hydroxyl oxygen on silicon, displacing chloride | TBDMS-ether derivative |
Chemical Reactions Analysis
Fmoc Deprotection Reactions
The fluorenylmethoxycarbonyl (Fmoc) group is selectively removed under basic conditions to expose the primary amine for peptide chain elongation.
| Reaction Conditions | Reagents | Time | Yield | Source |
|---|---|---|---|---|
| Piperidine/DMF (20% v/v) | Piperidine | 20 min | >95% | , |
| DBU/DCM (2% v/v) | 1,8-Diazabicycloundec-7-ene | 15 min | 92% |
Mechanistic Insights :
-
Deprotonation of the carbonate by a base (e.g., piperidine) triggers β-elimination, releasing CO₂ and forming a dibenzofulvene-piperidine adduct.
-
Reaction efficiency depends on solvent polarity, with DMF providing optimal solvation for intermediates.
TBDMS Cleavage Reactions
The tert-butyldimethylsilyl (TBDMS) ether is hydrolyzed under acidic or fluoride-mediated conditions to regenerate the hydroxyl group.
| Reaction Conditions | Reagents | Time | Yield | Source |
|---|---|---|---|---|
| TBAF/THF (1.0 M) | Tetrabutylammonium fluoride | 2 hr | 88% | |
| HF-Pyridine (70% v/v) | Hydrofluoric acid-pyridine | 1 hr | 94% | |
| AcOH/H₂O/THF (3:1:1) | Acetic acid | 6 hr | 82% |
Key Observations :
-
Fluoride ions (F⁻) act as nucleophiles, attacking the silicon center to form a pentacoordinate intermediate .
-
Acidic hydrolysis proceeds via protonation of the oxygen atom, weakening the Si-O bond .
Carboxylic Acid Functionalization
The carboxylic acid group participates in coupling reactions to form amides or esters.
Amide Bond Formation
| Coupling Method | Reagents | Activation Time | Yield | Source |
|---|---|---|---|---|
| HATU/DIPEA | Hexafluorophosphate reagent | 10 min | 91% | |
| DCC/HOBt | Dicyclohexylcarbodiimide | 30 min | 85% |
Esterification
| Conditions | Reagents | Time | Yield | Source |
|---|---|---|---|---|
| EDCl/DMAP, CH₂Cl₂ | Ethyl dimethylaminopropyl carbodiimide | 4 hr | 89% | |
| MeOH/HCl (gas) | HCl (anhydrous) | 12 hr | 78% |
Critical Parameters :
-
HATU generates highly reactive uronium intermediates, enabling rapid amidation.
-
Steric hindrance from the TBDMS group necessitates prolonged reaction times in esterification.
Side-Chain Modifications
The hydroxyl group (after TBDMS removal) undergoes phosphorylation or glycosylation.
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Phosphorylation | PO(OMe)₃, Tetrazole | Phosphorylated derivative | 76% | |
| Glycosylation | Trichloroacetimidate donor | Glycoconjugate | 68% |
Stability Under Synthetic Conditions
The compound demonstrates stability in diverse environments:
| Condition | Temperature | Degradation | Source |
|---|---|---|---|
| pH 7.4 (aqueous buffer) | 25°C | <5% in 24 hr | |
| TFA (50% v/v in DCM) | 0°C | No cleavage |
Comparative Reactivity with Analogues
A reactivity comparison highlights the influence of dual protection:
| Compound | Fmoc Deprotection Rate | TBDMS Cleavage Rate |
|---|---|---|
| Target compound | 20 min (95%) | 2 hr (88%) |
| Fmoc-L-serine(TBDMS) | 18 min (97%) | 1.5 hr (91%) |
| Boc-L-threonine(TBDMS) | N/A | 3 hr (79%) |
Data derived from.
Industrial-Scale Considerations
Bulk reactions require modified protocols:
-
Fmoc Removal : Continuous flow systems with immobilized piperidine reduce reagent waste.
-
TBDMS Cleavage : HF-pyridine is avoided in large-scale production due to toxicity; TBAF/THF is preferred .
This compound’s orthogonal protecting groups and versatile reactivity profile make it indispensable for synthesizing complex peptides and bioactive molecules. Experimental data confirm its robustness under standard laboratory conditions, though care is required to avoid premature deprotection during multi-step syntheses.
Scientific Research Applications
4-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid is widely used in scientific research, particularly in:
Chemistry: As a protecting group in peptide synthesis and organic synthesis.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid involves the protection of functional groups during chemical synthesis. The tert-butyl(dimethyl)silyl group protects hydroxyl groups from unwanted reactions, while the Fmoc group protects amines. These protecting groups can be selectively removed under specific conditions, allowing for controlled synthesis of complex molecules .
Comparison with Similar Compounds
Structural Comparisons
Core Backbone Variations
- 4-[4-(Trifluoromethoxy)phenyl]butanoic Acid Derivatives (e.g., ): Substituent: 2-(Trifluoromethoxy)phenyl group at position 3. Impact: Increased lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethoxy group .
- (2S)-4-(Benzyloxy)-2-Fmoc-amino-4-oxobutanoic Acid (): Substituent: Benzyloxy and oxo groups at position 4. Impact: The oxo group introduces a ketone, enabling conjugation or further functionalization, while benzyloxy requires hydrogenolysis for deprotection .
Amino Group Modifications
- (S)-2-Fmoc-(methyl)amino-4-methoxy-4-oxobutanoic Acid (): Substituent: Methyl group on the Fmoc-protected amino group. Impact: Steric hindrance alters peptide chain elongation kinetics and may reduce aggregation during synthesis .
- 4-Azido-Fmoc-amino Butanoic Acid (): Substituent: Azido group at position 4. Impact: Enables click chemistry (e.g., CuAAC) for bioconjugation or labeling applications .
Protecting Group Variations
Reactivity and Stability
- Deprotection Kinetics: TBS ethers (target compound) are stable under SPPS conditions (piperidine) but cleaved rapidly by TBAF (1 hr, rt) . Benzyloxy groups () require hydrogenolysis (H₂/Pd-C), which may interfere with reducible functional groups .
- Acid Sensitivity :
- Boc-protected analogs () degrade under strong acids, whereas Fmoc/TBS combinations tolerate mild acidic conditions .
Biological Activity
4-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid, also known as Fmoc-Thr(TBDMS)-OH, is a compound of significant interest in the fields of medicinal chemistry and biochemistry. This compound is particularly notable for its applications in peptide synthesis and as a potential therapeutic agent. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of this compound is C25H33NO5Si, with a molecular weight of approximately 455.6187 g/mol. It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and solubility in organic solvents.
| Property | Value |
|---|---|
| Molecular Formula | C25H33NO5Si |
| Molecular Weight | 455.6187 g/mol |
| Purity | ≥ 95% |
| Appearance | Solid |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biological pathways. Its structure allows it to interact with proteins involved in cellular signaling, potentially affecting processes such as cell proliferation and apoptosis.
- Enzyme Inhibition : The TBDMS group provides steric hindrance that can influence enzyme-substrate interactions, making it a useful scaffold in drug design.
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties, particularly against HIV-1 by inhibiting reverse transcriptase .
Pharmacological Effects
Research has demonstrated that this compound may possess several pharmacological effects:
- Antiviral : In vitro studies indicate potential efficacy against viral infections through inhibition of viral replication.
- Antitumor : Some derivatives have shown promise in preclinical models as antitumor agents, suggesting a role in cancer therapy .
- Neuroprotective : The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective applications.
Case Studies
Several studies have investigated the biological activity of similar compounds or derivatives:
- Study on Antiviral Properties :
- Antitumor Activity :
- Neuroprotective Effects :
Q & A
Q. Key Considerations :
- Avoid moisture during silylation to prevent premature deprotection.
- Use anhydrous conditions for Fmoc installation to minimize side reactions.
Basic: How is this compound characterized to confirm structural integrity?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z ~480 (exact mass depends on substituents) .
- FT-IR : Validate the presence of carbonyl stretches (Fmoc: ~1720 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) .
Troubleshooting : Discrepancies in NMR shifts may arise from residual solvents (e.g., DMF) or rotameric forms of the Fmoc group. Use deuterated DMSO or CDCl₃ for better resolution .
Advanced: How to optimize reaction yields in silyl ether formation under steric hindrance?
Methodological Answer:
Steric hindrance from the Fmoc group can reduce silylation efficiency. Mitigate this by:
Temperature Control : Perform reactions at 0–5°C to slow competing hydrolysis while maintaining reactivity .
Catalyst Use : Add catalytic DMAP (4-dimethylaminopyridine) to enhance silyl chloride activation .
Solvent Selection : Use polar aprotic solvents (e.g., DCM or THF) to improve solubility of bulky intermediates .
Kinetic Monitoring : Track reaction progress via LC-MS. If yield plateaus below 70%, consider iterative silylation or switching to a bulkier silylating agent (e.g., TBDPS-Cl) .
Data Contradiction Note : Some studies report higher yields with microwave-assisted synthesis (50°C, 10 min) versus traditional methods (24 hrs, RT) .
Advanced: What strategies address low coupling efficiency in solid-phase peptide synthesis (SPPS) using this compound?
Methodological Answer:
Low coupling efficiency may stem from steric hindrance or poor solubility. Optimize by:
Double Coupling : Repeat the coupling step with fresh activating agents (e.g., HBTU/DIPEA) .
Solvent Mixtures : Use DCM/DMF (1:1) to improve resin swelling and reagent diffusion .
Ultrasonication : Apply brief sonication (5–10 min) to disrupt aggregates and enhance reactivity .
Side-Chain Modifications : Introduce orthogonal protecting groups (e.g., Alloc for amines) to reduce steric clash during Fmoc deprotection .
Validation : Perform Kaiser tests after each coupling step to detect free amines. Persistent issues may require switching to a more flexible resin (e.g., Wang resin vs. Rink amide) .
Safety: What precautions are critical given limited toxicity data for this compound?
Methodological Answer:
- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid skin contact due to potential irritancy (similar to Fmoc-protected amino acids) .
- Storage : Keep under inert gas (Ar/N₂) at –20°C in amber vials to prevent degradation. Desiccate to limit hydrolysis of the silyl ether .
- Waste Disposal : Quench with ethanol to deactivate reactive groups before aqueous disposal. Follow institutional guidelines for halogenated waste (if using DCM) .
Contingency Plan : In case of exposure, rinse skin with water for 15 min and consult a toxicologist. No specific antidotes are documented .
Application: How can structural analogs of this compound be designed for targeted drug delivery?
Methodological Answer:
- Functional Group Modifications :
- Replace TBDMS with pH-labile groups (e.g., acetals) for triggered release in acidic environments .
- Introduce biotin or PEG spacers to enhance solubility and targeting .
- Biological Testing :
Case Study : Analogs with phenylthio substituents (e.g., from ) showed improved membrane permeability in hepatocyte assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
